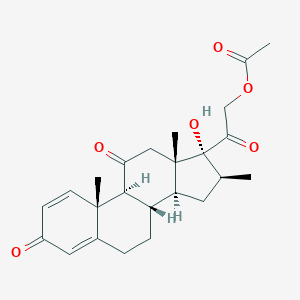
Meprednisone Acetate
Overview
Description
Meprednisone is a glucocorticoid and a methylated derivative of prednisone . It is used to treat conditions such as arthritis, blood disorders, severe allergic reactions, certain cancers, eye conditions, skin/kidney/intestinal/lung diseases, and immune system disorders . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .
Molecular Structure Analysis
Meprednisone has a chemical formula of C22H28O5 . It belongs to the class of organic compounds known as 21-hydroxysteroids .Physical And Chemical Properties Analysis
Meprednisone Acetate has a molecular formula of C24H30O6, an average mass of 414.491 Da, and a monoisotopic mass of 414.204254 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 584.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C .Scientific Research Applications
Meprednisone Acetate: A Comprehensive Analysis of Scientific Research Applications
Meprednisone acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. While detailed information on its applications is not widely available, we can infer potential uses based on its pharmacological similarities to other corticosteroids. Below is a comprehensive analysis of the scientific research applications of Meprednisone Acetate, focusing on unique applications across various fields.
Immunology: Immunosuppression in Organ Transplantation: Meprednisone acetate may be used in the field of immunology, particularly in solid organ transplantation . Corticosteroids like Meprednisone are often integral components of induction and maintenance immunosuppressive regimens . They help prevent organ rejection by suppressing the immune response that would otherwise attack the transplanted organ as a foreign body.
Pharmacokinetics: Drug Interaction Studies: In pharmacokinetic research, Meprednisone acetate could be studied for its drug interaction potential . Understanding how it interacts with other drugs is crucial for developing safe and effective medication regimens, especially in patients who are on multiple medications .
Safety and Hazards
Meprednisone may have several side effects including nausea, vomiting, heartburn, headache, dizziness, trouble sleeping, appetite changes, increased sweating, or acne . It may also make your blood sugar rise, which can cause or worsen diabetes . This medication may lower your ability to fight infections, making you more likely to get a serious (rarely fatal) infection or make any infection you have worse .
Mechanism of Action
Target of Action
Meprednisone Acetate is a prodrug of Meprednisone . It is a glucocorticoid, a class of corticosteroids, which are a type of steroid hormones . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor, which is present inside most cells of the body. The primary role of glucocorticoids is to reduce inflammation and suppress the immune system .
Mode of Action
This binding forms a complex that can enter the cell nucleus and bind to DNA. This binding regulates the transcription of specific genes, altering the production of proteins and leading to an anti-inflammatory and immunosuppressive effect .
Biochemical Pathways
They can inhibit the production of pro-inflammatory proteins and stimulate the production of anti-inflammatory proteins. This leads to a decrease in inflammation and a suppression of the immune response .
Pharmacokinetics
Glucocorticoids are typically well absorbed when taken orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of Meprednisone Acetate’s action is a reduction in inflammation and a suppression of the immune response . This can be beneficial in treating a variety of conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and asthma .
Action Environment
The action of Meprednisone Acetate can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient characteristics such as age, sex, body weight, and genetic factors can influence the drug’s action .
properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMUHXEOMZXET-ABQXZQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911786 | |
| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meprednisone Acetate | |
CAS RN |
1106-03-2 | |
| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprednisone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meprednisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPREDNISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




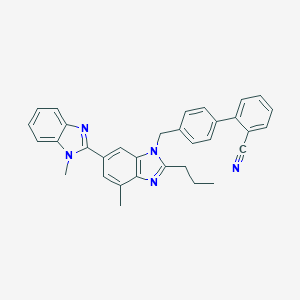
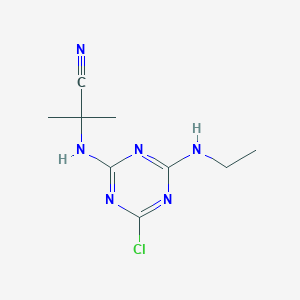
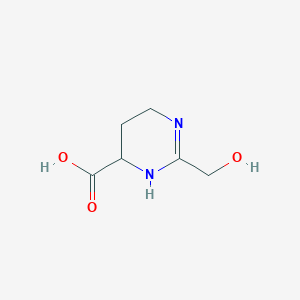


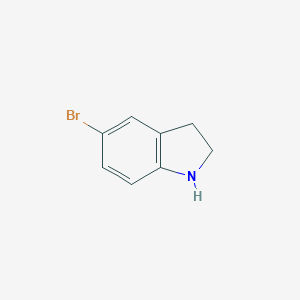
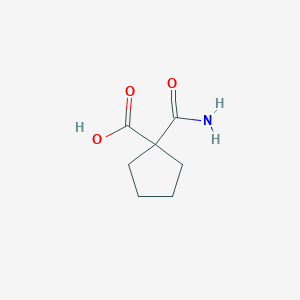


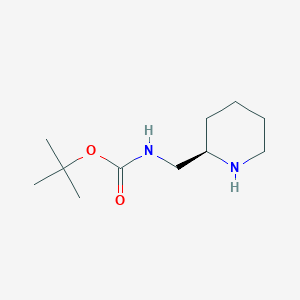


![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)